Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride
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Overview
Description
Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is a hydrochloride salt of ethyl[2-(2-methylphenoxy)ethyl]amine, which is characterized by the presence of an ethylamine group attached to a 2-(2-methylphenoxy)ethyl moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(2-methylphenoxy)ethylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethylamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethylamine derivatives.
Scientific Research Applications
Chemistry: Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of phenoxyethylamine derivatives on biological systems. It is also used in the development of new bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-(2-Methoxyphenoxy)ethylamine hydrochloride
- 2-(2-Methylphenoxy)ethylamine hydrochloride
- Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride
Comparison: Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride is unique due to the presence of an ethyl group attached to the amine moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-2-(2-methylphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-12-8-9-13-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZZJLJCEZFUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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